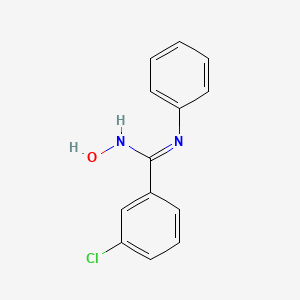
3-Chloro-N-hydroxy-N'-phenyl-benzamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-hydroxy-N’-phenyl-benzamidine is an organic compound with the molecular formula C13H11ClN2O It is a derivative of benzamidine, characterized by the presence of a chloro group, a hydroxy group, and a phenyl group attached to the benzamidine core
Mechanism of Action
Target of Action
Benzamidine derivatives are known to inhibit trypsin and trypsin-like enzymes
Mode of Action
Benzamidine derivatives typically react via an sn1 or sn2 pathway, depending on the nature of the halides . The reaction involves the formation of a resonance-stabilized carbocation .
Biochemical Pathways
Benzamidine derivatives are known to affect the pathways involving trypsin and trypsin-like enzymes . These enzymes play a crucial role in various biological processes, including digestion and regulation of other proteins.
Result of Action
Benzamidine derivatives are known to inhibit trypsin and trypsin-like enzymes , which could potentially affect protein regulation and other biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-hydroxy-N’-phenyl-benzamidine typically involves the reaction of 3-chlorobenzoyl chloride with phenylhydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of 3-Chloro-N-hydroxy-N’-phenyl-benzamidine may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-hydroxy-N’-phenyl-benzamidine undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-chloro-N-phenylbenzamide.
Reduction: Formation of 3-chloro-N-hydroxy-N’-phenylbenzylamine.
Substitution: Formation of various substituted benzamidines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-N-hydroxy-N’-phenyl-benzamidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzamidine: A simpler analog without the chloro and hydroxy groups.
N-Hydroxy-N’-phenylbenzamidine: Lacks the chloro group but retains the hydroxy and phenyl groups.
3-Chloro-N-phenylbenzamidine: Lacks the hydroxy group but retains the chloro and phenyl groups.
Uniqueness
3-Chloro-N-hydroxy-N’-phenyl-benzamidine is unique due to the combination of the chloro, hydroxy, and phenyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs, making it a valuable compound in various research applications.
Properties
IUPAC Name |
3-chloro-N-hydroxy-N'-phenylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-6-4-5-10(9-11)13(16-17)15-12-7-2-1-3-8-12/h1-9,17H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIQXJNJRXOWAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC(=CC=C2)Cl)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














